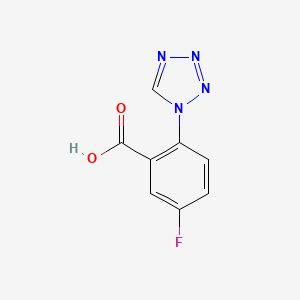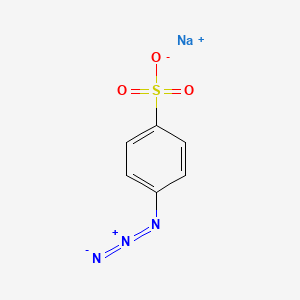![molecular formula C16H15ClN4O4 B2560612 3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034506-31-3](/img/structure/B2560612.png)
3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C16H15ClN4O4 and its molecular weight is 362.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Oxazolidinones represent a novel class of synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), as well as selected anaerobic organisms. Key representatives of this class, such as Linezolid, have shown promising results in clinical trials. Research on piperazinyl oxazolidinones, which share structural similarities with the compound of interest, indicates that modifications to the oxazolidinone structure can yield compounds with potent antibacterial properties, highlighting the potential for developing new antibacterial agents based on structural analogs of oxazolidinones (Tucker et al., 1998).
Antihypertensive and Monoamine Oxidase Inhibitory Activity
The compound and its related structures have been explored for their pharmacological properties, including antihypertensive effects and monoamine oxidase (MAO) inhibitory activity. Research into 3-amino-2-oxazolidinone (3AO) and its condensation products with 2-substituted-3-formyl-4-oxo(4H)-pyrido(1,2-a)pyrimidines demonstrated powerful antihypertensive and MAO inhibitory properties, suggesting the therapeutic potential of structurally related oxazolidinones in treating hypertension and conditions associated with MAO activity (Kaul & Grewal, 1972).
Anticancer and Anti-inflammatory Properties
Further research has expanded the potential applications of pyrimidinone derivatives, indicating their potential as anticancer and anti-inflammatory agents. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the broad pharmacological relevance of compounds within this chemical framework (Rahmouni et al., 2016).
Hybrid Molecules as Antibacterial Agents
The synthesis of pyrimidine-oxazolidin-2-arylimino hybrid molecules has been explored as a strategy to develop new antibacterial agents. These compounds exhibit moderate to good activity against both Gram-positive and Gram-negative pathogenic strains, suggesting the utility of integrating pyrimidine and oxazolidone moieties for antibacterial drug development (Romeo et al., 2018).
Properties
IUPAC Name |
3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-10-1-2-13-18-12-3-4-19(8-11(12)15(23)21(13)7-10)14(22)9-20-5-6-25-16(20)24/h1-2,7H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMARXBYMXZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)


![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)

![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)


![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2560549.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2560550.png)

